(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[310]hexan-3-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the benzyloxy and hydroxyl groups. The reaction conditions often require precise control of temperature, solvents, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the benzyloxy group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bicyclic core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,5R)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-ol: Shares a similar bicyclic structure but differs in the functional groups attached.
(1S,3S,4R,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol: Another bicyclic compound with different substituents.
Uniqueness
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzyloxy group and hydroxyl group allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHAQDOQOLDFK-LOWDOPEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1O2)COCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.